molecular formula C12H10O3 B1623607 3-(3-Hydroxyphenoxy)phenol CAS No. 7034-31-3

3-(3-Hydroxyphenoxy)phenol

Cat. No.: B1623607
CAS No.: 7034-31-3
M. Wt: 202.21 g/mol
InChI Key: QILYKAQMEQJUPJ-UHFFFAOYSA-N
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Description

Significance of Aryloxy Phenols in Organic Chemistry and Materials Science

Aryloxy phenols are a significant class of compounds in the fields of organic chemistry and materials science. encyclopedia.pub Their fundamental structure, featuring an ether linkage between two aromatic rings with at least one hydroxyl group, provides a versatile scaffold for synthesizing a wide array of derivatives with tailored properties. encyclopedia.pubresearchgate.net In organic synthesis, phenols are recognized as crucial, readily available building blocks for creating more complex molecules found in agrochemicals, pharmaceuticals, and functional materials. researchgate.net

In materials science, the incorporation of aryloxy phenol (B47542) units into polymer backbones can significantly enhance thermal stability, flame retardancy, and mechanical properties. researchgate.net The rigid aromatic rings contribute to a high glass transition temperature, while the ether linkage can impart a degree of flexibility. Furthermore, the phenolic hydroxyl groups can act as antioxidants, protecting materials from degradation caused by oxidation. mdpi.com The synthesis of polymers containing these moieties, such as polyimides and polyesters, is an active area of research. encyclopedia.pubpsu.edu

Overview of Research Trajectories for 3-(3-Hydroxyphenoxy)phenol

Research involving this compound has followed several key trajectories, primarily focusing on its synthesis and its application as a monomer or precursor in the development of new materials and biologically active molecules.

Synthesis:

A significant portion of research has been dedicated to developing efficient synthetic routes to this compound and its derivatives. Traditional methods often involve nucleophilic aromatic substitution reactions, such as the Ullmann condensation, where a phenoxide reacts with an activated aryl halide. encyclopedia.pubresearchgate.net More recent synthetic strategies have explored metal-catalyzed cross-coupling reactions and the hydrolysis of diazonium salts. encyclopedia.pubmdpi.com For instance, a method involving the hydrolysis of intermediate diazonium salts in a two-phase system has been reported for the synthesis of 3-phenoxyphenol (B1222215), a related compound. encyclopedia.pubmdpi.com Another approach involves the reaction of 3-chlorocyclohex-2-en-1-one (B1617263) with phenols, followed by aromatization to form 3-(aryloxy)phenols. encyclopedia.pubmdpi.com

Applications in Polymer Chemistry:

A major area of interest is the use of this compound as a monomer in the synthesis of high-performance polymers. Its di-functional nature, with two hydroxyl groups, allows it to be incorporated into polyesters, polyethers, and other condensation polymers. Research has shown that polymers derived from aryloxy phenols can exhibit desirable properties such as high thermal stability and specific solubility characteristics. For example, it has been used in the preparation of modifiers for aromatic polyester (B1180765) resins.

Precursor for Functional Molecules:

Beyond polymers, this compound serves as a precursor for the synthesis of smaller, functional molecules with potential applications in medicine and materials science. For example, it has been used to create more complex structures containing benzophenone (B1666685) units, which are known for their UV-absorbing properties. nih.govontosight.ai The synthesis of methyl 3-(3-hydroxyphenoxy)acrylate, a potential precursor to a natural product, has also been reported, starting from resorcinol (B1680541), a related dihydroxybenzene. scielo.br

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
CAS Number7034-31-3
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in polar solvents like ethanol (B145695) and methanol (B129727); limited solubility in water. solubilityofthings.com

Table 2: Related Aryloxy Phenol Compounds in Research

Compound NameKey Research Application
4-(3-Hydroxyphenoxy)benzoic acidSynthesis of compounds with potential pharmacological activity. encyclopedia.pubresearchgate.net
3-PhenoxyphenolProduction of functional plastics, specifically polyimide resin. encyclopedia.pubmdpi.com
2-Amino-4-(3-amino-4-hydroxyphenoxy)phenolBuilding block for complex organic molecules and use in biochemical assays.
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid 3-(4-benzoyl-3-hydroxyphenoxy)propyl esterPotential polymer anti-aging agent. nih.gov
Methyl 3-(3-hydroxyphenoxy)acrylatePrecursor for the synthesis of natural products. scielo.br

Table 3: Common Reagents in the Synthesis and Derivatization of Aryloxy Phenols

ReagentRole in Reaction
ResorcinolStarting material for the synthesis of some aryloxy phenols. scielo.br
Aryl HalidesReactant in nucleophilic aromatic substitution to form the ether linkage. encyclopedia.pub
Copper (Cu) catalysts (e.g., CuI, Cu(OAc)2)Catalyst for Ullmann and other cross-coupling reactions. encyclopedia.pubresearchgate.net
Potassium Carbonate (K2CO3)Base used in various coupling and substitution reactions. encyclopedia.pub
Hydrogen Bromide (HBr) / Boron Tribromide (BBr3)Used for demethylation of methoxy (B1213986) precursors to yield phenols. encyclopedia.pubresearchgate.net
Thionyl Chloride (SOCl2)Used to convert carboxylic acids to acid chlorides for further reaction. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILYKAQMEQJUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433393
Record name Phenol, 3,3'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7034-31-3
Record name Phenol, 3,3'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3 Hydroxyphenoxy Phenol

Strategies for Carbon-Oxygen Bond Formation

The construction of the diaryl ether linkage is a critical step in the synthesis of 3-(3-hydroxyphenoxy)phenol. Modern organic synthesis offers several powerful methods for achieving this transformation, with Ullmann-type couplings and nucleophilic aromatic substitutions being among the most prominent.

Ullmann-Type Coupling Reactions in this compound Synthesis

The Ullmann condensation, first reported in 1903, is a classic and widely used method for the formation of diaryl ethers through the copper-catalyzed reaction of an aryl halide with a phenol (B47542). beilstein-journals.org While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, significant advancements have led to milder and more efficient catalytic systems. beilstein-journals.orgresearchgate.net

Modern Ullmann-type syntheses of diaryl ethers, including the precursors to this compound, heavily rely on the use of copper catalysts in conjunction with various ligands. These ligands play a crucial role in accelerating the reaction, allowing for lower reaction temperatures and catalyst loadings. beilstein-journals.orgnih.gov

Research has shown that a variety of ligands can be effective in promoting the copper-catalyzed O-arylation of phenols. For instance, inexpensive and readily available ligands like N,N-dimethylglycine, 8-hydroxyquinoline, and salicylaldimines have been successfully employed. beilstein-journals.orgorganic-chemistry.orgrhhz.net The choice of ligand can significantly impact the reaction's efficiency and substrate scope. beilstein-journals.org For example, a screening of 56 structurally diverse multidentate ligands for the Ullmann diaryl ether synthesis revealed that while many ligands showed catalytic activity, N,N-dimethylglycine was among the most effective under the tested conditions. beilstein-journals.orgnih.gov The study also highlighted that N-methylated amino acid-derived N,O-ligands and N,N-ligands with small bite angles were particularly efficient. beilstein-journals.orgnih.gov

The selection of the copper source is also a critical parameter. Studies have indicated that copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) are often the most effective copper sources for these transformations. organic-chemistry.org The combination of a suitable copper salt and an effective ligand is key to achieving high yields and good functional group tolerance.

Table 1: Comparison of Ligands in Copper-Catalyzed Diaryl Ether Synthesis

Ligand Catalyst System Key Features Reference
N,N-Dimethylglycine CuI Highly effective for coupling aryl iodides and bromides at 90°C. beilstein-journals.orgorganic-chemistry.org
8-Hydroxyquinoline Cu(I) salts Commonly used, effective on a large scale. nih.gov
Salicylaldimines CuI Allows for successful coupling under mild conditions. rhhz.net

Optimizing reaction conditions is paramount for the successful synthesis of this compound via Ullmann-type coupling. Key parameters that are often fine-tuned include the choice of base, solvent, and temperature.

Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used as bases in these reactions. organic-chemistry.orgrhhz.net The base plays a crucial role in the deprotonation of the phenol, forming the more nucleophilic phenoxide species. The choice of solvent can also have a significant impact on the reaction outcome, with solvents like acetonitrile (B52724), dioxane, and N-methyl-2-pyrrolidone (NMP) being commonly employed. organic-chemistry.orgrhhz.netresearchgate.net

For instance, one optimized protocol for a general and mild Ullmann-type synthesis of diaryl ethers involves using catalytic copper(I) oxide, a suitable ligand, and cesium carbonate as the base in acetonitrile. organic-chemistry.org The addition of molecular sieves can also be beneficial in preventing side reactions. organic-chemistry.org Temperature is another critical factor, with modern methods often allowing for reactions to be carried out at significantly lower temperatures (e.g., 80-110 °C) compared to the classical Ullmann conditions. rhhz.netnih.gov

Microwave-assisted copper catalysis has also emerged as a green and efficient methodology, offering advantages such as operational simplicity, rapid heating, shorter reaction times, and higher chemical yields. mdpi.comresearchgate.net

Table 2: Optimization of Reaction Conditions for Ullmann-Type Diaryl Ether Synthesis

Parameter Optimized Condition Effect Reference
Base Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) Promotes deprotonation of the phenol. organic-chemistry.orgrhhz.net
Solvent Acetonitrile, Dioxane, or NMP Influences reaction rate and solubility. organic-chemistry.orgrhhz.netresearchgate.net
Temperature 80-110 °C Allows for milder reaction conditions. rhhz.netnih.gov

| Technology | Microwave irradiation | Reduces reaction time and improves yield. | mdpi.comresearchgate.net |

Hydrolysis of Diazonium Salts in Phenoxy Linkage Formation

The formation of a phenol group via the hydrolysis of an aryl diazonium salt is a fundamental transformation in organic synthesis. This method is applicable to the synthesis of this compound, typically starting from a corresponding aniline (B41778) precursor, 3-(3-aminophenoxy)phenol. The general process involves the diazotization of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). uobaghdad.edu.iq The resulting diazonium salt is moderately stable in the cold aqueous acid solution. uobaghdad.edu.iq

The standard method for converting the diazonium salt to the phenol involves heating the acidic solution, which thermally decomposes the salt to yield the desired phenol, nitrogen gas, and acid. uobaghdad.edu.iqpitt.edu However, this approach often requires high temperatures and strongly acidic conditions, which can lead to competing side reactions and may not be suitable for substrates with sensitive functional groups. pitt.edu

To overcome these limitations, milder and more efficient procedures have been developed. In 2015, Taniguchi et al. reported a high-yield synthesis of related phenoxyphenols through the hydrolysis of intermediate diazonium salts in a two-phase system of cyclopentyl methyl ether (CPME) and water. encyclopedia.pub This method was highlighted as a key step in producing raw materials for functional plastics, such as polyimide resins. encyclopedia.pub Another advanced approach involves the copper-catalyzed decomposition of the diazonium salt. pitt.edu This procedure can be conducted at low temperatures (e.g., 0 °C) and short reaction times, where aryl radicals are generated by cuprous oxide and subsequently oxidized to the phenol by hydrated cupric ions, significantly reducing the formation of byproducts. pitt.edu

Adaptations of Sonogashira Coupling for Biaryl Ether Synthesis

The Sonogashira coupling is a cornerstone of modern cross-coupling chemistry, renowned for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgorganic-chemistry.org The reaction is characteristically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as CuI, in the presence of an amine base. libretexts.orgorganic-chemistry.org Its primary and well-established application is the synthesis of arylalkynes and conjugated enynes. libretexts.org

It is crucial to clarify that the direct formation of a biaryl ether C-O bond, such as the one in this compound, is not a standard application of the Sonogashira reaction. The mechanism of the Sonogashira coupling involves oxidative addition, transmetalation, and reductive elimination pathways tailored for C-C bond formation. libretexts.org The synthesis of diaryl ethers is conventionally achieved through other copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type C-O couplings, which are mechanistically distinct.

Confusion may arise from literature where various cross-coupling reactions are discussed in proximity. For instance, some sources may use a general heading like "Sonogashira Coupling" while describing a reaction that is mechanistically different. encyclopedia.pub An example is the copper-catalyzed interaction between aryl boronic acids and phenols to form diaryl ethers, which is a variant of C-O coupling chemistry, not a Sonogashira reaction. encyclopedia.pub Therefore, while the Sonogashira reaction is a powerful tool in organic synthesis, its adaptation for the direct synthesis of the biaryl ether core of this compound is not a conventional or reported strategy.

Aromatization Reactions from Cyclic Precursors

A modern and elegant strategy for constructing meta-substituted phenols involves the aromatization of specifically functionalized cyclohexenone precursors. This approach circumvents some challenges associated with classical aromatic substitution patterns and provides a regiochemically defined pathway to the target phenol. ualberta.caresearchgate.net

Conversion of 3-(Aryloxy)cyclohex-2-en-1-ones to 3-(Aryloxy)phenols

A multi-step synthetic sequence reported in 2023 by the research group of Clive provides a robust method for preparing 3-(aryloxy)phenols from cyclic precursors. encyclopedia.pubmdpi.com This methodology is notable for its use of mild conditions in the final aromatization step, avoiding the high temperatures and heavy metal catalysts often required in classical Ullmann ether syntheses. ualberta.ca

The synthesis proceeds through a defined sequence of reactions:

Formation of the Cyclohexenone Precursor : The initial step involves the reaction of 3-chlorocyclohex-2-en-1-one (B1617263) with a phenol, such as resorcinol (B1680541), in the presence of a base like potassium carbonate (K₂CO₃). encyclopedia.pubsmolecule.com This nucleophilic substitution reaction forms the key intermediate, a 3-(aryloxy)cyclohex-2-en-1-one. encyclopedia.pubmdpi.com

Halogenation : The synthesized cyclic enone is then subjected to bromination at the C(2) position. encyclopedia.pubmdpi.com This is typically achieved using N-bromosuccinimide (NBS) as the bromine source in a polar aprotic solvent like dimethylformamide (DMF). encyclopedia.pubsmolecule.com

Aromatization : The final and crucial step is the aromatization of the resulting 2-bromo-3-(aryloxy)cyclohex-2-en-1-one. encyclopedia.pubresearchgate.net Treatment with a strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent such as toluene (B28343) (PhMe) or acetonitrile (MeCN) at room temperature, induces an elimination reaction that leads to the formation of the aromatic phenol ring. encyclopedia.pubualberta.camdpi.com

This sequence provides a controlled and efficient route to 3-(aryloxy)phenols like this compound.

Table 1: Key Reagents and Conditions for Aromatization Synthesis

Step Reaction Type Key Reagents Solvent Typical Conditions Reference
1 Nucleophilic Substitution 3-chlorocyclohex-2-en-1-one, Phenol, K₂CO₃ N/A N/A encyclopedia.pub, smolecule.com
2 Bromination N-bromosuccinimide (NBS) DMF N/A encyclopedia.pub, mdpi.com

Functional Group Transformations for this compound Synthesis

Functional group transformations, particularly in the final stages of a synthesis, are critical for unmasking reactive groups like phenols. The demethylation of a methoxy (B1213986) ether is a common and highly effective strategy for the preparation of the final this compound compound from a more stable or synthetically accessible precursor. encyclopedia.pubmdpi.com

Demethylation of m-Methoxy Phenol Precursors

The cleavage of an aryl methyl ether to reveal a hydroxyl group is a pivotal reaction in the synthesis of many phenolic compounds. encyclopedia.pub For the synthesis of this compound, this typically involves the demethylation of a precursor such as 3-methoxy-3'-hydroxydiphenyl ether or 3,3'-dimethoxydiphenyl ether. This transformation can be achieved through various chemical methods, with acid-catalyzed cleavage being one of the most prevalent and effective approaches. encyclopedia.pubmdpi.com The use of potent acids facilitates the removal of the methyl group, converting the methoxy functional group (-OCH₃) into a hydroxyl group (-OH). encyclopedia.pubmdpi.com

Acid-Catalyzed Demethylation (e.g., Hydrogen Bromide, Boron Tribromide)

Strong acids, including both Brønsted acids like hydrogen bromide (HBr) and Lewis acids like boron tribromide (BBr₃), are highly effective reagents for the demethylation of aryl methyl ethers. encyclopedia.pubmdpi.com

Hydrogen Bromide (HBr): Hydrogen bromide, typically used as a 48% aqueous solution in acetic acid, is a classic and robust reagent for ether cleavage. mdpi.com The reaction generally requires heating the substrate under reflux to drive the demethylation to completion. encyclopedia.pubmdpi.com For instance, research by Kormos and his team involved the synthesis of 4-(3-hydroxyphenoxy) benzoic acid from its corresponding methoxy precursor by refluxing it with 48% HBr in acetic acid. encyclopedia.pubmdpi.com Similarly, Hu and his group employed demethylation with HBr in acetic acid as the final step in synthesizing other complex diaryl ether phenols. mdpi.com While effective, the high temperatures and strong acidic nature of this method may not be suitable for all substrates.

Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers, often favored for its high efficiency under milder conditions compared to HBr. encyclopedia.pubmdpi.com The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and can often proceed at room temperature or even lower temperatures (e.g., -78 °C to room temperature). mdpi.comorgsyn.org In 2022, Yamamoto et al. reported the use of BBr₃ as the dealkylating agent to synthesize N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide from its methoxy derivative. encyclopedia.pub The potent nature of BBr₃ makes it particularly valuable for cleaving otherwise stubborn ethers or for use with substrates containing sensitive functional groups that would not tolerate the harsh conditions of refluxing HBr. orgsyn.orgnih.gov However, BBr₃ is a toxic and expensive reagent that fumes in air, requiring careful handling. orgsyn.orgphasetransfercatalysis.com

Table 2: Comparison of Acid-Catalyzed Demethylation Reagents

Reagent Type Typical Conditions Solvents Key Features Reference
Hydrogen Bromide (HBr) Brønsted Acid Reflux Acetic Acid, Water Cost-effective, robust, suitable for scale-up. Requires high temperatures. encyclopedia.pub, mdpi.com, phasetransfercatalysis.com

| Boron Tribromide (BBr₃) | Lewis Acid | -78 °C to Room Temp | Dichloromethane (DCM), n-pentane | Highly efficient, works at low temperatures, suitable for sensitive substrates. Toxic and expensive. | encyclopedia.pub, mdpi.com, orgsyn.org |

Catalytic Demethylation Using Transition Metals

Catalytic demethylation presents a crucial pathway for the synthesis of this compound from its methoxy precursors. This process involves the cleavage of a methyl group from a methoxy-substituted aromatic ring to yield a hydroxyl group. researchgate.net Transition metal catalysts, including copper and palladium, are frequently employed to facilitate this transformation through various mechanisms such as hydrogenation and C-H bond activation. encyclopedia.pub

The demethylation of lignin-derived compounds, which often contain methoxy groups, can lead to the formation of phenolic hydroxyl groups. mdpi.com While substantial demethylation has been observed over nickel and iron-based catalysts at relatively high temperatures, non-promoted molybdenum sulfide (B99878) (MoS₂) catalysts have also shown to be beneficial for this process. mdpi.com

Research has demonstrated the use of boron tribromide (BBr₃) as an effective dealkylating agent for the demethylation of methoxy derivatives to produce aryloxy phenols. For instance, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was synthesized from its corresponding methoxy analog using BBr₃. encyclopedia.pub Similarly, 4-(3-hydroxyphenoxy)benzoic acid has been synthesized by refluxing 4-(3-methoxyphenoxy)benzoic acid with 48% hydrogen bromide in acetic acid. encyclopedia.pub

Table 1: Catalytic Demethylation Methods for Phenolic Compounds

Precursor Catalyst/Reagent Conditions Product Reference
3-Methoxyphenol CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ 90°C 3-Hydroxyphenol
4-(3-Methoxyphenoxy) benzoic acid 48% HBr in Acetic Acid Reflux 4-(3-Hydroxyphenoxy) benzoic acid encyclopedia.pub
Methoxy Derivatives BBr₃ - Aryloxy Phenols encyclopedia.pub
Lignin (B12514952) Ni-, Fe-based catalysts; MoS₂ High Temperature Phenolic Compounds mdpi.com

Hydrogenation Reactions for Phenoxy Amine Derivatives

Hydrogenation is a key reaction in the synthesis of this compound and its derivatives, particularly in the conversion of nitro or amino groups. In one synthetic route, 5-chloro-2-nitroaniline (B48662) and resorcinol are reacted to form 5-(3-hydroxyphenoxy)-2-nitroaniline. Subsequent hydrogenation of this intermediate using a Palladium on carbon (Pd/C) catalyst yields 4-(3-hydroxyphenoxy)-1,2-benzenediamine. encyclopedia.pub

Another example involves the reductive amination of an oxime derivative. The oxime of 3-(4-methoxyphenoxy)benzaldehyde (B1360231) can be catalytically hydrogenated using Pd/C and ammonium (B1175870) formate (B1220265) in methanol (B129727) to produce 3-(4-methoxyphenoxy)benzylamine. Furthermore, the reduction of 3-(3-methoxyphenoxy)nitrobenzene, synthesized via nucleophilic aromatic substitution, can be achieved through catalytic hydrogenation with 5% Pd/C to yield the corresponding amine.

Table 2: Hydrogenation of Phenoxy Amine Precursors

Starting Material Reagents/Catalyst Product Reference
5-(3-Hydroxyphenoxy)-2-nitroaniline Pd/C, H₂ 4-(3-Hydroxyphenoxy)-1,2-benzenediamine encyclopedia.pub
3-(4-Methoxyphenoxy)benzaldehyde oxime Pd/C, Ammonium Formate, Methanol 3-(4-Methoxyphenoxy)benzylamine
3-(3-Methoxyphenoxy)nitrobenzene 5% Pd/C, H₂ (1 atm) 3-(3-Methoxyphenoxy)aniline

Esterification Reactions of Phenol-Containing Carboxylic Acids

Esterification of phenol-containing carboxylic acids is a valuable method for producing derivatives that can serve as intermediates in the synthesis of more complex molecules. These esters are important in various fields, including pharmaceutical and agricultural chemistry. google.com

A process for the esterification of phenolic carboxylic acids using (C₁-C₃) alcohols in the presence of acidic catalysts has been developed. This method avoids the simultaneous etherification of the phenolic hydroxyl groups by carefully controlling the reaction conditions, such as continuously metering in an excess of a water-containing alcohol at the boiling point while distilling off a ternary mixture of solvent, alcohol, and water. google.com

For example, 4-(3-hydroxyphenoxy)benzoic acid can be condensed with piperazine (B1678402) using N-ethylcarbodiimide hydrochloride (EDC·HCl) and catalytic hydroxybenzotriazole (B1436442) (HOBt) to synthesize N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide. encyclopedia.pub

Table 3: Esterification of Phenol-Containing Carboxylic Acids

Carboxylic Acid Reagents Product Reference
4-(3-Hydroxyphenoxy) benzoic acid Piperazine, EDC·HCl, HOBt N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide encyclopedia.pub
Phenolic Carboxylic Acids (C₁-C₃) Alcohols, Acidic Catalyst, Water-immiscible solvent Esters of Phenolic Carboxylic Acids google.com

Scalability and Industrial Production Considerations for this compound

The industrial production of this compound and its derivatives requires careful consideration of scalability, efficiency, and cost-effectiveness. The synthesis of phenols from arylboronic acids has gained attention due to the ready availability and low toxicity of the starting materials. nih.gov However, methods involving expensive metal catalysts may not be favorable for large-scale commercial synthesis. nih.gov

For industrial applications, synthetic routes are often optimized for larger-scale production. This can involve the use of continuous flow reactors to improve heat and mass transfer, leading to better scalability and reproducibility. Advanced purification techniques like recrystallization and chromatography are also commonly employed to ensure high yield and purity of the final product.

The development of scalable and green synthetic methods is of great importance. One such method is the one-minute synthesis of substituted phenols from arylboronic acids using hydrogen peroxide in ethanol (B145695) at ambient temperature, which avoids the need for metal catalysts and harsh reaction conditions. rsc.org Such protocols are beneficial for large-scale synthesis as they are often more economical and environmentally friendly. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 3 Hydroxyphenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 3-(3-Hydroxyphenoxy)phenol, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its atomic connectivity and chemical environment.

Proton (¹H) NMR for Structural Confirmation

The protons on the two aromatic rings are expected to show distinct signals. The hydroxyl (-OH) protons typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. Protons on aromatic rings exhibit chemical shifts and splitting patterns influenced by their position relative to the hydroxyl and ether functional groups. For instance, in related phenolic compounds, aromatic protons typically resonate between 7-8 ppm, while the hydroxyl proton signal can be found in the 4–7 ppm range. scielo.br

Expected ¹H NMR Data for this compound

Proton TypeExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic Protons6.5 - 7.5Multiplet (m)
Phenolic -OH4.0 - 7.0Broad Singlet (br s)

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 12 signals are expected for the carbon atoms. The carbon atoms directly bonded to the electronegative oxygen atoms (C-O) of the ether and hydroxyl groups will be deshielded and thus appear at lower field (higher ppm values), typically in the range of 150-160 ppm. The other aromatic carbons would resonate in the typical range of 105-135 ppm.

Expected ¹³C NMR Data for this compound

Carbon TypeExpected Chemical Shift (ppm)
C-OH155 - 160
C-O-C155 - 160
Aromatic C-H & C-C105 - 135

Stereochemical Assignments via Coupling Constants (e.g., for acrylate (B77674) derivatives)

NMR coupling constants are invaluable for determining the stereochemistry of molecules, particularly the configuration of double bonds. This is well-illustrated in the analysis of acrylate derivatives of this compound.

In a study on methyl 3-(3-hydroxyphenoxy)acrylate, the stereochemistry of the acrylate double bond was assigned using the vicinal coupling constant (³J) between the vinylic protons in the ¹H NMR spectrum. libretexts.org The magnitude of this coupling constant is dependent on the dihedral angle between the coupled protons, which is different for cis and trans isomers.

A trans configuration typically shows a larger coupling constant, in the range of 12 to 18 Hz . libretexts.org

A cis configuration exhibits a smaller coupling constant, in the range of 6 to 12 Hz . libretexts.org

In the specific case of methyl 3-(3-hydroxyphenoxy)acrylate, the observed coupling constant for the synthesized product was 12.1 Hz. libretexts.org While this value is on the borderline between the two ranges, a photoisomerization reaction was performed to definitively confirm that the synthesized isomer possessed the trans configuration. libretexts.org This demonstrates the critical role of coupling constants in making unequivocal stereochemical assignments.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₂H₁₀O₂), the molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) of 186.

The fragmentation of diaryl ethers and phenols typically proceeds through specific pathways. The primary fragmentation for this compound would likely involve:

Cleavage of the ether bond : This is a common fragmentation pathway for ethers, which would lead to the formation of ions corresponding to the phenoxy and hydroxyphenoxy moieties.

Loss of carbon monoxide (CO) : A characteristic fragmentation for phenols, where the molecular ion loses a CO molecule (28 Da), often after rearrangement.

Loss of a hydrogen radical (H•) : Formation of an [M-1]⁺ ion is common for aromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. While specific experimental HRMS data for this compound was not found in the search, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₁₀O₂. HRMS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for C₁₂H₁₀O₂

Ion TypeMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺•C₁₂H₁₀O₂186.06808
[M+H]⁺C₁₂H₁₁O₂187.07591
[M-H]⁻C₁₂H₉O₂185.06026

Vibrational Spectroscopy

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong and broad absorption band for the O-H stretching of the phenolic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. scielo.br

Sharp peaks corresponding to aromatic C-H stretching just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations appear as a series of bands in the 1400-1650 cm⁻¹ region.

A strong absorption due to the asymmetric C-O-C stretching of the diaryl ether linkage, which is characteristic for aromatic ethers and typically found between 1200-1300 cm⁻¹.

The in-plane O-H bending and C-O stretching vibrations of the phenol (B47542) group are expected in the 1300-1400 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium, Sharp
Aromatic C=C stretch1400 - 1650Medium to Strong
Asymmetric C-O-C stretch (ether)1200 - 1300Strong
C-O stretch (phenol)~1200Strong

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the case of 3,3'-oxydiphenol, the FT-IR spectrum provides key insights into its structure. The presence of hydroxyl (-OH) and ether (C-O-C) groups is confirmed by characteristic absorption bands. While a complete spectrum for the specific compound is not detailed in the provided search results, data for the related compound 4,4'-dihydroxydiphenyl ether shows characteristic peaks for the O-H stretch between 3300–3500 cm⁻¹ and the C-O-C ether linkage at 1240 cm⁻¹. For a polymer containing 3,3'-oxydiphenol, characteristic absorptions for the imide group were observed around 1780 cm⁻¹ (asymmetrical C=O stretching) and 1730 cm⁻¹ (symmetrical C=O stretching), along with C-N stretching at 1390 cm⁻¹ and C-O stretching in the 1200-1100 cm⁻¹ region. rsc.org

General characteristic IR absorptions for phenols include a broad peak around 3500 cm⁻¹ for the –OH group and aromatic ring bands at 1500 and 1600 cm⁻¹. irbnet.de The specific bands for this compound would confirm the presence of both the phenolic hydroxyl groups and the diaryl ether linkage.

Table 1: Characteristic FT-IR Absorption Bands for Related Phenolic Ethers

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Reference
Phenolic O-HStretching3300 - 3500
Aryl C-O-CStretching~1240
Aromatic C=CStretching1500, 1600 irbnet.de

Resonance Raman Spectroscopy for Mechanistic Insights

Resonance Raman (RR) spectroscopy is a specialized technique that provides enhanced sensitivity and selectivity for specific parts of a molecule, known as chromophores. northwestern.edu By tuning the excitation laser wavelength to match an electronic transition of the chromophore, the vibrational modes associated with that part of the molecule are selectively amplified. northwestern.edu

While specific Resonance Raman studies focused solely on this compound were not found in the search results, the technique is highly applicable for studying diaryl ethers and related phenolic compounds. scilit.com For instance, in other complex systems, RR spectroscopy has been used to selectively enhance vibrations of metal-bound tyrosinate, a phenolic derivative, to probe its interaction with the metal center. researchgate.net This demonstrates the technique's power in elucidating the structure and environment of specific molecular moieties. For this compound, RR could be used to probe the electronic structure of the phenoxy-phenol backbone, providing mechanistic insights into processes like oxidation or its role in larger molecular complexes by selectively exciting its UV absorption bands.

Electronic Spectroscopy

Electronic spectroscopy involves probing the electronic transitions within a molecule by measuring the absorption and emission of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of a molecule is characteristic of its conjugated systems. For phenolic compounds, absorption bands are typically observed in the ultraviolet region. irbnet.de The introduction of an ether linkage, as in this compound, influences the electronic structure and thus the absorption spectrum.

Studies on polymers incorporating 3,3'-oxydiphenol have shown cutoff wavelengths ranging from 338 to 400 nm. rsc.org This indicates that the monomer unit itself absorbs in the UV region. The exposure of 3,3'-dihydroxydiphenyl ether to UV radiation is known to induce photo-oxidation, leading to changes in the material's properties, such as yellowing. irbnet.de

Fluorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This emissive property is sensitive to the molecule's structure and environment. While many simple phenols have low fluorescence, their derivatives can be highly fluorescent.

The binding properties of macrocycles containing bis(3-hydroxyphenoxy) units have been investigated using steady-state fluorescence spectroscopy. These studies showed that the fluorescence properties could be modulated by complexation with cations, exhibiting either quenching or enhancement depending on the counter-ion. This suggests that the emissive properties of the this compound moiety are sensitive to its chemical environment and can be harnessed for sensing applications.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 2: Example of Crystallographic Data for a Related Compound This table presents hypothetical data for illustrative purposes, as specific data for this compound was not found.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.7708
b (Å)10.8979
c (Å)19.414
α (°)90
β (°)90
γ (°)90
Volume (ų)1432.5
Z4

Source: Hypothetical data based on a representative small organic molecule. caltech.edu

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy for Mechanistic Investigations

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is an advanced mass spectrometry technique that provides detailed mechanistic insights into the dissociation and reaction dynamics of gas-phase molecules. wikipedia.org It works by ionizing a molecule and then detecting the resulting cation and electron in coincidence. wikipedia.orgresearchgate.net This allows for the selection of ions based on their internal energy, providing a powerful tool for studying reaction mechanisms. wikipedia.orgresearchgate.net

There are no specific PEPICO studies on this compound found in the search results. However, the technique has been applied to lignin (B12514952) model compounds, which share structural similarities (e.g., phenolic and ether linkages). acs.org These studies help to understand complex reaction pathways, identify short-lived intermediates, and elucidate decomposition mechanisms in processes like pyrolysis. rsc.orgrsc.org PEPICO is particularly valuable for distinguishing between isomers and identifying reactive species like radicals that are difficult to detect with other methods. nih.gov Applying PEPICO to this compound could reveal detailed information about its gas-phase ionization, fragmentation pathways, and thermochemistry.

Reactivity and Chemical Transformations of 3 3 Hydroxyphenoxy Phenol

Oxidation Reactions of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups are the primary sites of oxidative transformations in 3-(3-hydroxyphenoxy)phenol. Oxidation can lead to the formation of various products, including quinone derivatives, through processes that may involve hydrogen atom transfer (HAT) and the participation of metal complexes.

Phenols are readily oxidized to quinones, and it is expected that this compound would undergo similar transformations. researchgate.netmdpi.com The oxidation of phenols can be achieved using a variety of oxidizing agents. nih.gov Depending on the reaction conditions and the oxidant used, different quinone structures could potentially be formed from this compound. For instance, oxidation could occur on one or both of the phenolic rings. The synthesis of hydroxyquinones from phenol (B47542) derivatives is a well-established area of organic chemistry. researchgate.netmdpi.com While specific studies on the oxidation of this compound to quinones are not prevalent in the reviewed literature, the general reactivity of phenols suggests that such transformations are feasible. researchgate.netmdpi.com

The initial step in many phenol oxidation reactions is the abstraction of a hydrogen atom from the hydroxyl group, a process known as hydrogen atom transfer (HAT). mdpi.comresearcher.lifescripps.edu This process generates a phenoxyl radical, which is a key intermediate in the subsequent formation of oxidation products. mdpi.com The bond dissociation energy (BDE) of the O-H bond is a critical factor in HAT reactions, with weaker O-H bonds being more susceptible to abstraction. mdpi.com The stability of the resulting phenoxyl radical also plays a crucial role. For this compound, the presence of the second hydroxyphenoxy substituent may influence the BDE of the phenolic O-H bonds and the stability of the corresponding radicals. While direct experimental data for this specific molecule is scarce, the principles of HAT in phenolic systems are well-documented. nih.gov

Copper complexes, particularly cupric-superoxo species, are known to play a significant role in the oxidation of phenols in both biological and synthetic systems. nih.gov These complexes can act as potent oxidants, capable of initiating the oxidation cascade by abstracting a hydrogen atom from the phenolic hydroxyl group. nih.gov The mechanism often involves the formation of a copper-phenolate intermediate, followed by electron transfer to generate the phenoxyl radical and a reduced copper species. While research has not specifically detailed the interaction of this compound with cupric-superoxo complexes, the general reactivity of phenols with such complexes suggests that this would be a viable pathway for its oxidation. nih.gov

Reduction Reactions of Aromatic Rings and Functional Groups

While phenols are more commonly associated with oxidation, the aromatic rings of this compound can undergo reduction under certain conditions. Catalytic hydrogenation, for example, can reduce the aromatic rings to cyclohexyl rings, although this typically requires high pressures and temperatures and a suitable catalyst. The ether linkage is generally stable to these conditions. It is important to note that the reduction of the aromatic rings would lead to the loss of aromaticity and a significant change in the chemical properties of the molecule.

Electrophilic Aromatic Substitution Reactions on the Phenolic Moieties

The hydroxyl groups of this compound are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org This is due to the ability of the oxygen atom to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion). byjus.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions that phenols undergo include:

Halogenation: Reaction with bromine or chlorine in a non-polar solvent would be expected to yield mono-, di-, or polyhalogenated products. byjus.com The positions of substitution would be ortho and para to the hydroxyl groups.

Nitration: Treatment with dilute nitric acid would likely result in the formation of nitro-substituted derivatives at the ortho and para positions. byjus.com

Sulfonation: Reaction with sulfuric acid would introduce sulfonic acid groups onto the aromatic rings.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, onto the aromatic rings, although the presence of the hydroxyl groups can sometimes lead to complications due to their interaction with the Lewis acid catalyst. masterorganicchemistry.com

The presence of two activated aromatic rings in this compound suggests that polysubstitution is likely, and controlling the degree of substitution could be challenging. byjus.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionElectrophileExpected Major Products (Illustrative)
BrominationBr₂Mono-, di-, and polybrominated derivatives
NitrationHNO₃Mono- and dinitro derivatives
SulfonationSO₃/H₂SO₄Mono- and disulfonic acid derivatives

Nucleophilic Aromatic Substitution Reactions on the Phenolic Moieties

Nucleophilic aromatic substitution (SNA) on phenols is generally difficult because the hydroxyl group is a poor leaving group and the electron-rich aromatic ring repels nucleophiles. masterorganicchemistry.com However, SNA can occur if the aromatic ring is activated by strongly electron-withdrawing groups (EWGs) at the ortho and/or para positions to a suitable leaving group (like a halogen). masterorganicchemistry.comosti.gov In the case of this compound, in its native state, it is not predisposed to nucleophilic aromatic substitution. For such a reaction to occur, the hydroxyl groups would first need to be converted into better leaving groups, or strongly deactivating groups would need to be introduced onto the aromatic rings. For instance, if the molecule were halogenated, subsequent reaction with a strong nucleophile under forcing conditions might lead to substitution. nih.gov

Derivatization Strategies for this compound

Derivatization of this compound can be targeted at two main sites: the phenolic hydroxyl groups and the aromatic rings. These modifications are used to alter the molecule's physical and chemical properties for various applications.

The two hydroxyl groups on the this compound molecule are primary sites for functionalization due to their reactivity. Common derivatization strategies include etherification and esterification. ambeed.comkhanacademy.org

Etherification: This reaction involves converting the phenolic hydroxyl group into an ether. A common method is the Williamson ether synthesis, where a strong base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. ambeed.com This approach allows for the introduction of various alkyl or aryl groups. While etherification of phenols with alcohols can occur, it often requires high temperatures and pressures and may lead to competing alkylation of the aromatic ring. google.com

Esterification: Phenolic hydroxyl groups can be converted to esters by reacting with acyl chlorides or acid anhydrides. libretexts.org The reaction with carboxylic acids is typically slow for phenols. To enhance reactivity, the phenol can be converted to its more reactive phenoxide form by treatment with a base like sodium hydroxide before adding the acylating agent. libretexts.org This method is used to synthesize a wide range of phenolic esters.

Table 1: Common Reagents for Hydroxyl Group Functionalization

Reaction TypeReagent ClassSpecific ExampleProduct
EtherificationAlkyl HalideMethyl Iodide (CH₃I)3-(3-Methoxyphenoxy)phenol
EsterificationAcyl ChlorideEthanoyl Chloride (CH₃COCl)3-(3-Acetoxyphenoxy)phenol
EsterificationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)3-(3-Acetoxyphenoxy)phenol

The electron-rich aromatic rings of this compound are susceptible to electrophilic substitution reactions. The hydroxyl groups are strong activating groups, directing incoming electrophiles primarily to the ortho and para positions. byjus.com

Halogenation: Phenols can be readily halogenated without the need for a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to polysubstitution. mlsu.ac.in For instance, research has described a four-step method to synthesize 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol, which involves an Ullmann reaction followed by demethylation and chlorination. nih.govresearchgate.net A similar process can yield 3-(3,5-diiodo-4-hydroxyphenoxy)phenol. researchgate.net Controlling the reaction conditions, such as using a less polar solvent and low temperatures, can favor mono-substitution. mlsu.ac.inambeed.com

Alkylation and Acylation: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. nih.gov For phenols, alkylation can be achieved by reacting the compound with an alcohol in the presence of specific catalysts or under supercritical conditions. google.comgoogle.com Hydroxyalkylation and haloalkylation can also be performed using aldehydes and other appropriate reagents. nih.gov

Nitration and Sulfonation: The aromatic rings can undergo nitration using nitric acid and sulfonation with sulfuric acid. The conditions of these reactions (e.g., temperature, acid concentration) can influence the position and degree of substitution. mlsu.ac.in With dilute nitric acid, a mixture of ortho and para nitro-phenols is typically formed. byjus.com

Table 2: Examples of Aromatic Ring Modifications on Phenolic Structures

Reaction TypeReagent(s)Product Type
HalogenationBromine (Br₂) in CS₂Monobromophenol derivative
HalogenationBromine waterTribromophenol derivative
NitrationDilute Nitric Acid (HNO₃)Ortho/Para-nitrophenol derivative
NitrationConcentrated Nitric Acid (HNO₃)Trinitrophenol derivative (Picric acid)
AlkylationAlkyl Halide / Lewis AcidAlkylated phenol derivative
SulfonationConcentrated Sulfuric Acid (H₂SO₄)Hydroxy benzene sulfonic acid derivative

Catalytic Conversion Pathways Involving Phenoxy Structures

The phenolic moieties within this compound are targets for catalytic conversion, particularly oxidation and hydroxylation reactions. These pathways are crucial for synthesizing valuable chemical intermediates like catechols and hydroquinones from phenolic feedstocks.

Catalytic Hydroxylation: A significant area of research is the direct hydroxylation of phenol to produce dihydroxybenzenes (catechol and hydroquinone) using environmentally friendly oxidants like hydrogen peroxide (H₂O₂). scirp.orgmdpi.com Various heterogeneous catalysts have been developed for this process, including titanium silicalite zeolites (like TS-1), iron-based metal-organic frameworks (Fe-MOFs), and copper- or nickel-containing hydrotalcites. scirp.orgmdpi.comresearchgate.net The reaction typically proceeds via the formation of hydroxyl radicals that attack the aromatic ring at the ortho or para positions. scirp.org

For example, Fe-BTC, a commercially available metal-organic framework, has been shown to be an efficient catalyst for phenol hydroxylation under mild conditions using H₂O₂ as the oxidant. scirp.org Similarly, dinuclear copper complexes have been developed as synthetic analogs of the enzyme tyrosinase to catalyze the hydroxylation of phenols using dioxygen. nih.gov These catalytic systems often involve a proton-coupled electron transfer (PCET) mechanism for the phenolic O-H bond activation. nih.gov

Catalytic Oxidation: Phenols can undergo oxidative coupling reactions catalyzed by various metal complexes, including those based on copper and iron. mdpi.com These reactions can lead to the formation of C-C or C-O coupled dimers, such as diphenoquinones or other polyphenolic structures. nih.gov The reaction pathway and product distribution are highly dependent on the catalyst, oxidant, and the electronic properties of the phenol substrate. core.ac.uk For instance, the oxidation of phenols by dicopper-dioxygen complexes can produce C-C coupling dimers. nih.gov Iron(III)-porphyrin complexes, mimicking oxidative enzymes, can also catalyze the oxidation of halogenated phenols. mdpi.com

Table 3: Catalytic Systems for Phenol Hydroxylation

CatalystOxidantTypical ProductsKey Features
Titanium Silicalite (TS-1)H₂O₂Catechol, HydroquinoneHigh selectivity; commercial process (Enichem)
Fe-based MOFs (e.g., Fe-BTC)H₂O₂Catechol, HydroquinoneActive at room temperature; reusable catalyst scirp.orgresearchgate.net
Cu, Ni-containing HydrotalcitesH₂O₂Catechol, HydroquinoneHigh activity attributed to surface copper concentration
Dinuclear Copper ComplexesO₂Catechol, QuinoneBiomimetic of tyrosinase enzyme; operates via PCET mechanism nih.govnih.gov

Theoretical and Computational Investigations of 3 3 Hydroxyphenoxy Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method that has proven effective for studying phenolic compounds due to its balance of accuracy and computational cost. nih.govijaemr.com DFT calculations are used to determine the optimized molecular geometry and to analyze the electronic landscape of 3-(3-hydroxyphenoxy)phenol.

A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(2df,2p) to model the molecule's electronic structure accurately. ijaemr.com Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. ijaemr.com A smaller gap generally suggests that the molecule is more reactive.

Furthermore, the mapping of the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution and helps identify regions that are rich or deficient in electrons. ijaemr.com For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl groups as sites susceptible to electrophilic attack, while the aromatic rings would show regions of varying electron density influencing their reactivity.

Table 1: Representative Electronic Properties Calculated for Phenolic Compounds using DFT

This table presents typical data obtained for simple phenols to illustrate the outputs of DFT calculations. The values for this compound would be determined using similar computational approaches.

PropertyPhenol (B47542)Resorcinol (B1680541)
HOMO Energy (eV)-6.78-6.65
LUMO Energy (eV)-1.21-1.09
HOMO-LUMO Gap (eV)5.575.56
Dipole Moment (Debye)1.452.08

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. For phenolic compounds like this compound, which are known for their antioxidant properties, understanding the mechanisms of their reactions with free radicals is of particular interest.

A primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from a hydroxyl group to a free radical, a process known as hydrogen abstraction. nih.gov Computational studies have been instrumental in detailing the nuances of this process, revealing that it can proceed through different pathways, most notably Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). nih.gov

Hydrogen Atom Transfer (HAT): In this one-step process, a hydrogen atom (a proton and an electron) is transferred concertedly from the phenolic hydroxyl group to the radical. researchgate.net

Proton-Coupled Electron Transfer (PCET): This mechanism involves the simultaneous transfer of a proton and an electron, but through a more complex interaction involving the reactant and transition state orbitals. nih.gov

DFT calculations can help distinguish between these mechanisms by analyzing the electronic structure of the transition state. For instance, studies on various phenols have shown that during the reaction, the hydrogen atom being transferred experiences a loss in electron density and volume, which suggests the reaction proceeds via a PCET mechanism rather than a simple HAT. nih.gov The presence of electron-donating groups on the phenolic ring generally lowers the activation energy for hydrogen abstraction, enhancing antioxidant activity. nih.gov

To quantitatively assess the antioxidant potential and reactivity of this compound, computational models are used to calculate key thermodynamic and kinetic parameters. These calculations involve mapping the potential energy surface of a reaction to identify the minimum energy pathways and the structures of transition states.

Key energetic descriptors for antioxidant activity include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the phenoxide anion.

Electron Transfer Enthalpy (ETE): The enthalpy change for the formation of the radical cation. nih.gov

By calculating the energies of the reactants, products, and the transition state connecting them, the activation energy (ΔEa) for the reaction can be determined. nih.gov An excellent correlation has been found between the reaction enthalpy (ΔH) and the activation energy, following the Evans-Polanyi principle. nih.gov These calculations provide a theoretical basis for predicting the rate and feasibility of chemical transformations involving this compound.

Table 2: Representative Thermodynamic Data for Antioxidant Activity of Phenol (Calculated)

This table illustrates the kind of energetic data calculated to predict the reactivity of phenolic compounds.

ParameterValue (kcal/mol)Mechanism Relevance
O-H Bond Dissociation Enthalpy (BDE)87.5Hydrogen Atom Transfer (HAT)
Adiabatic Ionization Potential (AIP)190.2Single Electron Transfer (SET)
Proton Dissociation Enthalpy (PDE)349.5Sequential Proton Loss Electron Transfer (SPLET)
Proton Affinity (PA)52.7Sequential Proton Loss Electron Transfer (SPLET)
Electron Transfer Enthalpy (ETE)77.6Sequential Proton Loss Electron Transfer (SPLET)

Prediction of Spectroscopic Parameters and Molecular Properties

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can aid in their identification and structural characterization.

For instance, DFT calculations can be used to predict the vibrational (infrared and Raman) spectra of this compound. This is achieved by first optimizing the molecular geometry to find its most stable conformation and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. github.io These calculated frequencies can be compared with experimental IR spectra to assign specific absorption bands to the vibrations of functional groups, such as the O-H stretching, C-O stretching, and aromatic C=C ring stretching modes. ijaemr.commdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. uncw.edunih.govresearchgate.net The method involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Such predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure. github.io

Table 3: Predicted Vibrational Frequencies for Key Modes in Phenolic Compounds

Illustrative data based on calculations for simple phenols, demonstrating the application for spectral prediction.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
O-H Stretch (Free)Hydroxyl~3650
O-H Stretch (H-bonded)Hydroxyl~3400-3500
C-H StretchAromatic Ring~3050-3100
C=C Ring StretchAromatic Ring~1600, 1500
C-O StretchPhenol~1250
O-H BendHydroxyl~1200

Applications of 3 3 Hydroxyphenoxy Phenol in Materials Science and Industrial Chemistry

Role as a Synthetic Building Block for Complex Organic Molecules

3-(3-Hydroxyphenoxy)phenol, also known as 3,3′-oxydiphenol, serves as a versatile diaryl building block in the synthesis of more complex molecular architectures. A notable application is in the creation of oxacalix[n]arenes, which are macrocyclic compounds with hydrophobic cavities capable of encapsulating smaller molecules or ions. nih.gov Specifically, 3,3′-oxydiphenol has been utilized to produce oxacalix[n]arenes with an odd number of aromatic units, such as n=5 and n=7, in high yields. nih.gov These cavitands are of significant interest in host-guest chemistry. nih.gov

The synthesis of derivatives of this compound has also led to the development of specialized chemical tools. For instance, the synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol has been instrumental in creating enhanced fluorogenic probes for the detection of reactive oxygen species like hypochlorous acid and hydroxyl radicals in biological systems.

Precursor in Natural Product Synthesis

The structural motifs present in this compound are found in various naturally occurring compounds, making it and its derivatives valuable precursors in the total synthesis of bioactive natural products. A key example is the use of a closely related derivative, 3-(3,5-dimethoxyphenoxy)phenol, as an intermediate in the synthesis of fulicineroside. researchgate.net This natural product has demonstrated significant inhibitory effects against crown gall tumors, indicating its potential as an anti-tumor agent. researchgate.net The synthesis of this precursor is typically achieved through an Ullmann-type coupling reaction, for example, by combining 1-bromo-3,5-dimethoxybenzene (B32327) with resorcinol (B1680541) in the presence of a copper iodide catalyst. researchgate.net

Development of Functional Plastics and Polymeric Materials

The incorporation of this compound and its derivatives into polymer backbones can impart desirable properties such as thermal stability, mechanical strength, and improved processability.

Polyimide Resins and High-Performance Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. zeusinc.comvt.edu The properties of polyimides can be tailored by the careful selection of their monomeric constituents. The ether linkage in molecules like this compound can introduce flexibility into the rigid polyimide backbone, improving its processability without significantly compromising its high-temperature performance. zeusinc.com

For instance, polyimides synthesized from dianhydrides and diamines containing ether linkages, such as 4,4′-oxydianiline (which shares the diaryl ether motif), exhibit a combination of high thermal stability and excellent mechanical properties. researchgate.netmdpi.com These characteristics make them suitable for demanding applications in the aerospace and electronics industries. zeusinc.com

Table 1: Representative Mechanical Properties of Aromatic Polyimide Films

Dianhydride MonomerDiamine MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDAODA-3.422.82
BTDAODA114.193.233.58
BPDAODA---

Data is illustrative of polyimides containing the oxydianiline (ODA) moiety and is intended to be representative of the properties achievable with ether-linked monomers. mdpi.com

Epoxy Resins with Enhanced Mechanical Properties

Epoxy resins are widely used thermosetting polymers valued for their strong adhesion, chemical resistance, and good mechanical properties. ijert.org However, their inherent brittleness can be a limitation in certain applications. The incorporation of phenolic compounds as modifiers or curing agents can enhance the properties of epoxy resins. Blending epoxy resins with phenolic compounds can improve mechanical performance, although the effect can be temperature-dependent. At room temperature, the addition of phenolic modifiers can increase the compressive strength of the epoxy resin by enhancing intermolecular cross-linking. mdpi.com

The use of 1,3-di(3-hydroxyphenoxy)benzene, a derivative of this compound, serves as a foundation for epoxy resins with high resistance to deformation.

Table 2: Effect of a Low-Viscosity Modifier on the Mechanical Properties of a Cured Epoxy Resin

Modifier Content (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temperature (°C)
070.12.9163.4
573.23.0159.8
1075.33.1157.1
1577.43.2154.5
2079.53.3151.8

This table illustrates the general effect of modifiers on epoxy resin properties and is not specific to this compound. mdpi.com

Utilization in Polymer Additives and Stabilizers

The degradation of polymers, often initiated by heat, light, or residual catalysts, can lead to a loss of mechanical properties and discoloration. specialchem.com Additives are incorporated into polymers to mitigate these degradation processes.

Antioxidant Applications in Polymer Systems

Phenolic compounds are a major class of primary antioxidants used to stabilize polymers like polyethylene (B3416737) and polypropylene (B1209903). nih.govnih.gov Their mechanism of action involves donating a hydrogen atom from their hydroxyl group to reactive radical species, thereby terminating the degradation chain reactions. nih.gov The resulting phenoxy radical is stabilized by resonance, preventing it from initiating further degradation.

While specific studies on the antioxidant efficacy of this compound in polymer systems are not extensively documented in the reviewed literature, its chemical structure suggests it would function as a radical scavenger. The presence of two hydroxyl groups on its aromatic rings would allow it to interrupt the auto-oxidation cycle of polymers. The effectiveness of phenolic antioxidants is influenced by factors such as the number of phenolic groups and their steric hindrance. specialchem.com For long-term thermal stability, higher molecular weight antioxidants are often preferred to reduce volatility. specialchem.com

The performance of antioxidants in polymers is often evaluated by measuring properties such as the oxidation induction time (OIT), which indicates the material's resistance to oxidation at elevated temperatures. nih.gov

Table 3: Oxidation Induction Time (OIT) for Polypropylene with Different Antioxidants

Antioxidant SystemConcentrationOIT (minutes)
None-<1
Irganox 10760.1%~20
Resveratrol0.1%~25
Irganox 10760.3%>300
Resveratrol0.3%>300

This table shows the effectiveness of known phenolic antioxidants in polypropylene and provides a benchmark for the potential performance of other phenolic compounds. nih.gov

UV Absorber Functionalities in Materials

Ultraviolet (UV) absorbers are critical additives in polymeric materials, coatings, and cosmetics, designed to dissipate harmful UV radiation as thermal energy, thereby preventing degradation of the material. madisonpolymers.commtak.hu The mechanism of action for many organic UV absorbers, particularly those with phenolic structures, involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then rapidly and harmlessly dissipated. madisonpolymers.com

Phenol-based additives are among the most common stabilizers used in polyolefins and other polymers. mtak.hu The hydroxyphenyl triazine class of UV absorbers, for example, is noted for its effectiveness in protecting polyesters. mtak.hu While the broader class of m-aryloxy phenols is recognized for its utility in functional plastics, specific research detailing the performance of this compound as a standalone UV absorber is not extensively documented in the available literature. nih.govencyclopedia.pub However, structurally related compounds, such as 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (B77674), are known to function as UV blockers. performanceadditives.us The performance of various commercial UV absorbers, which often feature phenolic moieties, is well-characterized.

UV Absorber TypeTypical Absorption Range (nm)Common Polymer Applications
Benzophenones (e.g., UV-9, UV-531)290-400Polyvinyl chloride (PVC), Polystyrene, Epoxy Resins
Benzotriazoles (e.g., UV-P)270-380Polyester (B1180765), Polystyrene, Polyvinyl chloride (PVC)
Hydroxyphenyl triazines (e.g., Tinuvin® 1577)UV-A RangePolyesters, Polycarbonates mtak.husarex.com

Integration in Catalytic Systems and Ligand Design

The hydroxyl and ether groups of phenolic compounds make them suitable candidates for ligand design in coordination chemistry and catalysis. rsc.org Phenols are known to coordinate with metal ions, and this interaction can weaken the O–H bond, which is a key factor in many catalytic cycles. rsc.org Metal complexes featuring phenolate (B1203915) ligands are studied for their potential in activating substrates and facilitating chemical transformations. nih.gov For instance, iron complexes with phenolate pendants are being investigated for applications such as MRI probes, where the coordination environment is crucial. nih.gov

Furthermore, redox non-innocent ligands, a class that includes certain complex phenol (B47542) derivatives, can act as electron reservoirs in catalytic cycles, allowing the ligand itself to participate in redox processes. mdpi.com While these principles are well-established for various phenol-based ligands, specific studies detailing the integration of this compound as a primary ligand in catalytic systems are not prominent in the reviewed literature. Research in the field often focuses on the catalytic hydrodeoxygenation (HDO) of lignin-derived phenols to produce valuable chemicals like cyclohexanols, or the degradation of phenols using Fenton-like processes with specifically designed iron complexes. nih.govresearchgate.net

Development of Radiotracer Candidates for Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide like Carbon-11 or Fluorine-18. mdpi.compitt.edu The development of novel radiotracers is a multidisciplinary effort aimed at visualizing and quantifying physiological and pathological processes in the body, such as those associated with neurological disorders or cancer. mdpi.comnih.gov

The design of a successful radiotracer begins with identifying a suitable pharmacophore that can selectively bind to a biological target of interest. nih.gov Phenolic structures are common in many biologically active molecules and drug candidates that are subsequently developed into radiotracers. libretexts.org A recent study reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, a derivative of the m-aryloxy phenol class, which was utilized to create a [11C]-labeled radiotracer candidate for imaging Cyclooxygenase-2 (COX-2) expression in the brain. encyclopedia.pub This demonstrates the potential of the 3-hydroxyphenoxy scaffold in this field. However, direct research on the development of this compound itself as a radiotracer candidate is not detailed in the provided sources. The process of radiotracer development is rigorous, involving synthesis, radiolabeling, and extensive in vitro and in vivo evaluation to ensure high specificity and favorable pharmacokinetics. mdpi.combioworld.com

Biological Activity Studies in Vitro and Mechanistic

Investigation as a Biochemical Probe in Biological Systems

Biochemical probes are essential tools for elucidating complex biological processes. While specific studies investigating 3-(3-Hydroxyphenoxy)phenol as a biochemical probe are not extensively documented in publicly available research, the general class of phenolic compounds has been utilized in this capacity. Phenolic compounds, due to their inherent fluorescent properties or their ability to be modified with fluorescent tags, can serve as probes to study cellular environments and interactions. These probes can be employed to monitor changes in cellular processes, such as oxidative stress, by exhibiting alterations in their fluorescence upon interaction with reactive oxygen species (ROS). The structural characteristics of this compound, featuring multiple hydroxyl groups, suggest a potential for antioxidant activity and interaction with biological macromolecules, which are desirable attributes for a biochemical probe. Further research is required to synthesize and evaluate tagged versions of this compound to explore its utility in real-time imaging and sensing within biological systems.

Modulation of Enzyme Activity and Protein Interactions

Phenolic compounds are well-known modulators of enzyme activity and protein interactions. Their ability to interact with proteins is largely attributed to the formation of hydrogen bonds and hydrophobic interactions between the hydroxyl groups and aromatic rings of the phenol (B47542) and the amino acid residues of the protein. nih.govidexx.dknih.gov These interactions can lead to conformational changes in the protein, thereby altering its function.

Enzymes, being proteins, are susceptible to modulation by phenolic compounds. For instance, studies on various phenolic compounds have demonstrated their inhibitory effects on enzymes such as tyrosinase. tandfonline.comnih.govnih.gov The inhibition can be competitive, non-competitive, or mixed, depending on the specific phenolic compound and the enzyme. The binding of a phenolic compound to the active site or an allosteric site of an enzyme can prevent the substrate from binding or reduce the enzyme's catalytic efficiency. While direct evidence for this compound's effect on specific enzymes is limited, its structure suggests a high potential for such interactions. Molecular docking studies on other phenolic compounds have provided insights into the specific binding modes and the critical amino acid residues involved in these interactions. nih.gov

In Vitro Antimicrobial Potential

The antimicrobial properties of phenolic compounds are widely recognized and have been the focus of numerous studies. nih.govfrontiersin.orgnih.gov

Table 1: Illustrative Antimicrobial Activity of Phenolic Compounds (Note: Data not specific to this compound)

Phenolic Compound/ExtractBacterial StrainMIC (µg/mL)Reference
Nitrobenzyl-oxy-phenol derivativeMoraxella catarrhalis11 µM nih.gov
Origanum compactum extractStaphylococcus aureus1.30 ± 0.11 mg/mL nih.gov
Origanum compactum extractEscherichia coli41.66 ± 0.19 mg/mL nih.gov

This table provides examples of the antimicrobial activity of other phenolic compounds and extracts to illustrate the potential efficacy and is not representative of this compound.

The antimicrobial action of phenolic compounds is believed to be multifactorial. nih.gov One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. The lipophilic nature of the aromatic rings allows these compounds to partition into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components. researchgate.net This disruption can also interfere with essential membrane functions such as electron transport and nutrient uptake.

Another significant mechanism is the inhibition of bacterial enzymes. Phenolic compounds can interact with microbial enzymes, including those involved in critical metabolic pathways, leading to their inactivation. nih.gov Furthermore, some phenolic compounds can chelate essential metal ions, such as iron, which are necessary for bacterial growth and metabolism.

In Vitro Anticancer Properties

Phenolic compounds have garnered considerable attention for their potential anticancer activities, primarily through the induction of apoptosis in cancer cells. nih.govnih.govnih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Numerous studies have demonstrated that various phenolic compounds can trigger apoptosis in a range of cancer cell lines. nih.govnih.govtuni.fi This induction of apoptosis is often mediated through the modulation of key signaling pathways and the regulation of apoptosis-related proteins.

Phenolic compounds can induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. nih.gov They can also influence the expression of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), shifting the balance towards cell death. mdpi.comnih.gov Furthermore, some phenolic compounds have been shown to activate caspases, a family of proteases that play a central role in the execution of apoptosis. nih.govtuni.fi While specific studies on the apoptotic effects of this compound are lacking, its phenolic structure suggests it may share these anticancer properties.

Table 2: Illustrative Anticancer Activity of Phenolic Compounds (Note: Data not specific to this compound)

Phenolic CompoundCancer Cell LineIC50Apoptotic MechanismReference
Phlorofucofuroeckol ASW480 (colorectal)~100 µMIncreased cleaved PARP nih.gov
Indoline derivative (THMPP)MCF-7 (breast)83.23 µMIncreased caspase-3 and -9 tuni.fi
Indoline derivative (THMPP)SkBr3 (breast)113.94 µMIncreased caspase-3 and -9 tuni.fi
Bearberry leaf extract (tannin fraction)HT-29 (colon)>1.5 µg/mLNot specified doaj.org

This table provides examples of the anticancer activity of other phenolic compounds to illustrate the potential efficacy and mechanisms and is not representative of this compound.

Mechanisms Involving Apoptotic Pathway Modulation (e.g., Caspases, Bcl-2 Proteins)

There is no available scientific literature detailing the effects of this compound on apoptotic pathways, including its interaction with caspases or Bcl-2 proteins.

Role of Oxidative Stress Induction in Cellular Pathways

No studies were found that specifically investigate the role of this compound in the induction of oxidative stress in cellular pathways. While phenolic compounds, in general, are known to participate in redox cycling that can lead to oxidative stress, specific data for this compound is absent.

Antioxidant Mechanisms and Radical Scavenging Activity (In Vitro)

There are no specific in vitro studies available that characterize the antioxidant mechanisms or measure the radical scavenging activity of this compound.

In Vitro Anti-inflammatory Effects

Research on the in vitro anti-inflammatory effects of this compound has not been published in the available scientific literature.

Structure-Activity Relationship Studies for Related Phenolic Derivatives

While structure-activity relationship studies exist for various classes of phenolic derivatives, no such studies focusing specifically on this compound or its closely related analogues were identified.

Advanced Analytical Methodologies for 3 3 Hydroxyphenoxy Phenol Non Clinical Samples

Chromatographic Separation Techniques for 3-(3-Hydroxyphenoxy)phenol (Non-Clinical Samples)

The accurate detection and quantification of this compound in non-clinical samples, such as environmental matrices, necessitates the use of advanced and sensitive analytical methodologies. Chromatographic techniques are central to these analyses, providing the necessary separation and resolution from complex sample constituents. The selection of a specific chromatographic method often depends on the sample matrix, the concentration of the analyte, and the required level of sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds like this compound. mdpi.com It offers the advantage of analyzing samples with minimal preparation and is suitable for compounds that are thermally labile or have low volatility.

Typically, reversed-phase HPLC is employed for the separation of phenols. alsenvironmental.co.ukresearchgate.net In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govosha.gov To ensure the phenolic hydroxyl groups are not ionized, which can lead to poor peak shape and retention time variability, the mobile phase is often acidified with agents like phosphoric acid or acetic acid. mdpi.comnih.gov

Detection in HPLC analysis of phenolic compounds can be achieved using various detectors. A Diode Array Detector (DAD) or a standard UV-Vis detector is commonly used, as the aromatic rings in this compound absorb UV light. nih.govnkust.edu.tw For enhanced selectivity and sensitivity, electrochemical detection can also be employed, which is particularly sensitive to the easily oxidizable phenol (B47542) groups. alsenvironmental.co.ukresearchgate.net

In some cases, pre-column derivatization can be utilized to enhance the detectability of phenols. scirp.orgscirp.org Reagents can be used to introduce a chromophore or fluorophore into the molecule, thereby increasing its response to UV or fluorescence detectors. nkust.edu.tw

Table 1: Typical HPLC Parameters for Phenolic Compound Analysis

Parameter Typical Conditions
Column Reversed-phase C18 or C8
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and acidified water
Detector Diode Array Detector (DAD) or UV-Vis
Injection Volume 10-100 µL

| Flow Rate | 0.5-1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.comjmaterenvironsci.com GC is well-suited for volatile and thermally stable compounds. Since phenols can be polar, derivatization is often employed to increase their volatility and improve chromatographic performance. phenomenex.comjfda-online.com

The choice of detector is critical in GC analysis. A Flame Ionization Detector (FID) is a common choice for the analysis of underivatized phenols. epa.gov For enhanced sensitivity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice. gnest.org

Modern GC analyses almost exclusively use capillary columns, which offer superior resolution, sensitivity, and faster analysis times compared to older packed columns. epa.govgreyhoundchrom.com For the analysis of phenolic compounds, a variety of capillary column stationary phases are available.

Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, are often a good starting point for method development. thermofisher.com More polar phases may be required to achieve separation of closely related isomers. The dimensions of the capillary column (length, internal diameter, and film thickness) are selected based on the complexity of the sample and the desired resolution. gcms.cz Longer columns provide better resolution but result in longer analysis times. thermofisher.com Thicker films can increase sample capacity and retention of volatile analytes. greyhoundchrom.com

Table 2: Common Capillary Columns for Phenolic Analysis

Stationary Phase Polarity Typical Dimensions
5% Phenyl Polysiloxane Low 30 m x 0.25 mm ID, 0.25 µm film

To overcome the polarity and improve the volatility of phenolic compounds for GC analysis, derivatization is a common strategy. phenomenex.com This involves chemically modifying the hydroxyl groups to make the molecule less polar and more suitable for GC.

Diazomethane (B1218177) : This reagent methylates the phenolic hydroxyl groups to form more volatile methyl ethers. researchgate.net While effective, diazomethane is highly toxic and explosive, requiring special handling precautions. nih.govcdc.gov Trimethylsilyldiazomethane has been investigated as a safer, non-explosive alternative that provides comparable derivatization results. nih.govresearchgate.net

Pentafluorobenzyl Bromide (PFBBr) : PFBBr reacts with phenols to form pentafluorobenzyl ethers. epa.govsigmaaldrich.com This derivatization is particularly useful as it introduces an electrophoric group into the molecule, making it highly sensitive to an Electron Capture Detector (ECD). sigmaaldrich.comacs.org This allows for the detection of trace levels of phenolic compounds in environmental samples. nih.govsigmaaldrich.com

Other derivatization techniques for phenols include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be an alternative to HPLC and GC for the analysis of phenolic compounds. mdpi.com One of the key advantages of CE is that derivatization is often not necessary, simplifying sample preparation. nih.gov Separation in CE is based on the differential migration of charged species in an electric field. For neutral compounds or to enhance separation, techniques like micellar electrokinetic chromatography (MEKC) can be employed.

Capillary Zone Electrophoresis (CZE) is a common mode of CE used for the analysis of phenolic compounds. ecu.edu.au The separation is influenced by factors such as the pH and concentration of the background electrolyte. ecu.edu.au Coupling CE with a mass spectrometer (CE-MS) provides high sensitivity and specificity, allowing for the identification of compounds based on their mass-to-charge ratio. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative and semi-quantitative analysis of this compound. ksu.edu.sa It is often used as a screening tool before more sophisticated analyses. chula.ac.th

In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a flat plate. ksu.edu.sa The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For phenolic compounds, reversed-phase TLC plates (e.g., RP-18) can also be utilized. nih.gov

After development, the separated spots are visualized. Since this compound is colorless, visualization can be achieved by viewing the plate under UV light, where the compound may quench the fluorescence of an indicator in the stationary phase. ksu.edu.sa Alternatively, the plate can be sprayed with a visualizing reagent that reacts with phenols to produce colored spots. nih.gov For more advanced analysis, High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the potential for quantitative analysis. scienceopen.com

Column Chromatography for Purification and Analysis

Column chromatography is a fundamental and widely used technique for the purification and separation of this compound from complex matrices. epa.gov This method leverages the differential partitioning of the analyte between a stationary phase packed within a column and a mobile phase that percolates through it. researchgate.net The separation is based on the polarity differences between the target compound and other components in the mixture. epa.gov

For phenolic compounds like this compound, both normal-phase and reversed-phase chromatography are applicable.

Normal-Phase Chromatography: A polar stationary phase, most commonly silica gel or alumina, is used. researchgate.net The mobile phase is typically a non-polar solvent or a mixture of solvents. Less polar compounds elute faster, while more polar compounds, like the target analyte with its two hydroxyl groups, are retained more strongly on the stationary phase. epa.gov

Reversed-Phase Chromatography (RP-HPLC): This is the more common approach for analyzing polar aromatic compounds. It utilizes a non-polar stationary phase, such as silica gel modified with C8 or C18 alkyl chains, and a polar mobile phase, often a mixture of water with methanol or acetonitrile. researchgate.net In this mode, this compound, being a polar molecule, will elute earlier than non-polar impurities.

Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures containing phenolic compounds with a wide range of polarities. welch-us.com For separating challenging positional isomers of phenoxyphenols, specialized columns like those with a phenyl or pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity through π-π interactions. labrulez.commassbank.eu

Table 1: Typical Column Chromatography Conditions for Phenolic Compound Separation

ParameterNormal-Phase ConditionsReversed-Phase Conditions
Stationary PhaseSilica Gel, AluminaC18-bonded Silica, Phenyl-bonded Silica
Mobile Phase (Gradient)Hexane/Ethyl Acetate, Toluene (B28343)/Ethyl Acetate/Formic Acid welch-us.comWater/Acetonitrile (with 0.1% formic acid), Water/Methanol semanticscholar.org
Elution PrincipleIncreasing polarity of mobile phase elutes more polar compounds.Decreasing polarity (increasing organic solvent) of mobile phase elutes more non-polar compounds.
ApplicationPreparative purification from crude extracts.High-resolution analytical separation (HPLC). nist.gov

Detection Techniques

Following chromatographic separation, various sensitive and selective detection techniques can be employed for the quantification of this compound.

Mass Spectrometry (MS) Detection

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the unambiguous identification and highly sensitive quantification of hydroxylated diphenyl ethers. nist.govnih.gov For a compound like this compound, electrospray ionization (ESI) is a common ionization technique. Due to the acidic nature of the phenolic hydroxyl groups, ESI in negative ion mode ([M-H]⁻) is typically preferred and provides high sensitivity. docbrown.info

The molecular weight of this compound (C₁₂H₁₀O₂) is 186.21 g/mol . nih.gov Therefore, the precursor ion in negative mode ESI would be observed at an m/z of approximately 185.06. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions, which are used for selective and quantitative analysis using Multiple Reaction Monitoring (MRM). docbrown.info

The NIST mass spectrum database shows the electron ionization (EI) mass spectrum for 3-phenoxyphenol (B1222215) (a synonym), which is relevant for GC-MS analysis. The molecular ion peak ([M]⁺) is observed at m/z 94, which is also the base peak. nih.govresearchgate.net This indicates that the molecular ion is relatively stable under EI conditions. Other significant fragments would arise from the cleavage of the ether bond and fragmentation of the aromatic rings. researchgate.net

Table 2: Mass Spectrometry Parameters for this compound Analysis

ParameterLC-MS (ESI)GC-MS (EI)
Ionization ModeNegative Electrospray Ionization (ESI-)Electron Ionization (EI)
Parent/Precursor Ion (m/z)~185.06 [M-H]⁻~186.07 [M]⁺
Key Fragment Ions (m/z)Dependent on collision energy; would involve losses of phenolic moieties.94 (Base Peak) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or Full Scan

Ultraviolet (UV) and Fluorescence Detection

The presence of two aromatic rings in the structure of this compound makes it amenable to detection by UV-Visible spectroscopy. Phenolic compounds typically exhibit strong absorbance in the UV region. For instance, phenol itself shows a maximum absorbance (λmax) at approximately 270-275 nm. docbrown.infomdpi.com Related benzophenone-phenol hybrid compounds show prominent absorption peaks in the 260–350 nm range. antecscientific.com Therefore, a UV detector set within this range would be suitable for the detection of this compound following HPLC separation. Diode Array Detection (DAD) can provide full spectral data, aiding in peak identification and purity assessment. welch-us.com

Fluorescence detection offers higher sensitivity and selectivity for certain compounds. Phenols are known to be fluorescent, with excitation and emission maxima dependent on their specific structure and solvent environment. researchgate.net The analysis of phenolic compounds by HPLC with fluorescence detection is a well-established method, often providing lower detection limits than UV detection. For this compound, one would expect excitation in the same region as its UV absorbance (around 270-280 nm) with emission at a longer wavelength (typically around 300-310 nm for simple phenols). researchgate.net

Table 3: Spectroscopic Detection Parameters for Phenolic Compounds

TechniqueWavelength/RangeKey Features
UV-Vis Detection~270 nm (for monitoring) docbrown.infoRobust, universally applicable for aromatic compounds.
Fluorescence DetectionExcitation: ~270-280 nm; Emission: ~300-310 nm (estimated) researchgate.netHigher sensitivity and selectivity compared to UV.

Electrochemical Detection for Phenolic Compounds

Electrochemical detection (ECD) coupled with HPLC is an exceptionally sensitive and selective technique for analyzing electroactive compounds, including phenols. rdd.edu.iq The principle of detection is based on the oxidation of the phenolic hydroxyl groups at the surface of a working electrode (commonly glassy carbon) when a specific potential is applied. docbrown.info The resulting current is directly proportional to the concentration of the analyte.

This technique is highly suitable for this compound due to the presence of two easily oxidizable hydroxyl groups. The selectivity of ECD allows for the detection of phenolic compounds at very low levels (ng/L) in complex samples, as many potential interfering substances are not electrochemically active at the chosen potential. docbrown.infonih.gov

Table 4: Principles of Electrochemical Detection for Phenolic Analytes

ParameterDescription
PrincipleMeasures current from the oxidation of hydroxyl groups. rdd.edu.iq
Working ElectrodeGlassy Carbon docbrown.info
Detection ModeAmperometric
AdvantagesHigh sensitivity and selectivity for electroactive compounds like phenols. rdd.edu.iqnih.gov

Flame Ionization Detection (FID)

Flame Ionization Detection is a common and robust detector used in Gas Chromatography (GC). nih.gov It is considered a mass-sensitive detector and responds to virtually all organic compounds that combust in a hydrogen-air flame to produce ions. researchgate.net The operation involves the separated components from the GC column entering a flame, where they are pyrolyzed, generating ions and electrons. This creates a current between two electrodes, which is amplified and measured. nih.gov

For a semi-volatile compound like this compound, direct analysis by GC-FID is possible, but its polarity due to the hydroxyl groups can lead to poor peak shape and thermal degradation. pyvot.tech To improve chromatographic performance, derivatization is often employed. This process converts the polar -OH groups into less polar, more volatile ethers (e.g., using diazomethane) or silyl (B83357) ethers (e.g., using BSTFA), making the analyte more suitable for GC analysis. massbank.eupyvot.tech

Table 5: GC-FID Analysis of Phenolic Compounds

ParameterTypical Condition/Approach
Sample StateUnderivatized or Derivatized (e.g., methylation, silylation) pyvot.tech
PrincipleCombustion of carbon-based compounds in a H₂/air flame produces a measurable current. researchgate.net
SelectivityGeneral detector for most organic compounds.
Key AdvantageWide linear range, robustness, and reliability. nih.gov

Sample Preparation and Clean-up Strategies

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to extract this compound from the sample matrix and remove interfering components. The choice of technique depends largely on the nature of the sample (liquid or solid) and the concentration of the analyte. nih.govresearchgate.net Standard methods for phenolic compounds in water are often based on liquid-liquid extraction (LLE), while Soxhlet extraction is a conventional technique for solid matrices. researchgate.net In recent years, solid-phase extraction (SPE) has gained popularity as an alternative to LLE, offering reduced solvent consumption and potential for automation. nih.gov

Liquid-liquid extraction is a traditional and widely used method for isolating phenolic compounds from aqueous samples. nih.govresearchgate.net The technique operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is heavily influenced by the pH of the aqueous sample and the choice of the organic solvent. scispace.com Adjusting the pH can suppress the ionization of phenolic hydroxyl groups, making the compound more soluble in the organic phase and enhancing extraction efficiency. scispace.com

Common solvents used for the extraction of phenols include diisopropyl ether (DIPE) and methyl isobutyl ketone (MIBK). scispace.com The process involves vigorous mixing of the sample with the chosen solvent, followed by a separation of the two phases. The analyte, now concentrated in the organic solvent, can be further processed before instrumental analysis. While effective, LLE can be time-intensive and requires significant volumes of potentially hazardous organic solvents. nih.govresearchgate.net

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Phenolic Compounds

SolventTarget AnalytesSample MatrixKey FindingsReference
Diisopropyl ether (DIPE)PhenolsAqueous WastesCommonly used in the Phenosolvan process for phenol recovery. scispace.com
Methyl isobutyl ketone (MIBK)PhenolsAqueous WastesDemonstrates high distribution coefficients, indicating efficient extraction. Reinforced by vacuum-steam stripping for solvent recovery. scispace.com
2-Methyltetrahydrofuran (2-MeTHF)Hydroxybenzoic and Hydroxycinnamic acidsAqueous SolutionsShowed recovery values greater than 58% for all tested phenolic acids, with some reaching 100%. ecoxtract.com
Hexane and Methyl tert-butyl ether (3:1, v/v)Twenty phenolic compoundsHydrolyzed UrineUsed as a comparative method to SPE for sample extraction. dphen1.com

Solid-Phase Extraction (SPE) has emerged as a powerful alternative to LLE for the pre-concentration and clean-up of phenols from liquid samples. nih.govresearchgate.net This technique reduces solvent consumption, shortens analysis time, and can be automated. nih.gov The process involves passing a liquid sample through a cartridge packed with a solid sorbent. The analyte, such as this compound, is adsorbed onto the sorbent material while the bulk of the sample matrix passes through. nih.gov

The selection of the sorbent is crucial for achieving high recovery. For phenolic compounds, non-polar reversed-phase sorbents with a silica or polymeric base are commonly employed. nih.govtesisenred.net Examples include polystyrene-divinylbenzene (PS-DVB) copolymers, Oasis HLB, and octadecylsilica (C18). researchgate.netnih.gov After loading the sample, the cartridge is often washed to remove weakly bound interferences. The retained analytes are then eluted with a small volume of an organic solvent, such as methanol, acetonitrile, or ethyl acetate. nih.gov This results in a cleaner, more concentrated sample ready for analysis. nih.gov

Table 2: Examples of Solid-Phase Extraction Parameters for Phenolic Compounds

Sorbent MaterialTarget AnalytesElution SolventSample VolumeAverage RecoveryReference
Oasis HLBPhenolMethanolNot Specified>87.0% researchgate.net
Polystyrene-divinylbenzene (PS-DVB)Nitrophenols, Bisphenol-A, AlkylphenolsAcetonitrile25 mL>88.0% nih.gov
Lichrolut EN (Polymeric)Phenol and NitrophenolsNot SpecifiedPreconcentration factor of 4090–112% chromatographyonline.com
Isolute ENV+Phenols and ChlorophenolsNot SpecifiedSpiked WaterNot Specified (LODs 0.01-0.25 µg/L) researchgate.netnih.gov

For solid and semi-solid non-clinical samples like soil, sediment, or sludge, Soxhlet extraction is a well-established and exhaustive technique for isolating nonvolatile and semivolatile organic compounds, including phenols. chromatographyonline.comepa.gov The method, outlined in procedures such as U.S. EPA Method 3540C, ensures intimate and continuous contact between the sample and the extraction solvent. epa.gov

In this procedure, a solid sample is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) and placed in a porous thimble. epa.gov The thimble is then placed in the Soxhlet extractor, which is fitted to a flask containing a boiling solvent. The solvent vapor travels up to a condenser, drips back onto the sample, and extracts the analytes. When the solvent level reaches a certain point, it siphons back into the boiling flask, carrying the extracted compounds with it. This cycle is repeated for an extended period (e.g., 16-24 hours) to ensure complete extraction. epa.gov While this method is robust and effective, its primary disadvantages are the long extraction times and the large quantities of organic solvent required. chromatographyonline.com

Table 3: General Parameters for Soxhlet Extraction (based on EPA Method 3540C)

ParameterDescriptionReference
ApplicationExtraction of nonvolatile and semivolatile organic compounds from solids (soils, sludges, wastes). epa.gov
Sample PreparationSample is mixed with anhydrous sodium sulfate to remove moisture. epa.gov
ApparatusSoxhlet extractor with a round bottom flask and condenser. epa.gov
Extraction TimeTypically 16-24 hours. epa.gov
Cycling RateRecommended rate of 4-6 cycles per hour. epa.gov
Post-ExtractionThe extract is dried and concentrated before analysis. epa.gov

Method Validation and Performance Characteristics (Sensitivity, Selectivity, Detection Limits)

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, key performance characteristics that must be evaluated include sensitivity, selectivity, and detection limits, as well as linearity, accuracy, and precision. arlok.comnih.govmdpi.com

Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration and is often represented by the slope of the calibration curve. nih.gov A steeper slope indicates higher sensitivity. For instance, an electrochemical detection method for phenolic compounds reported a high sensitivity of 2204 μA mM⁻¹. researchgate.net

Selectivity is the ability of the method to measure the analyte of interest accurately in the presence of other components in the sample matrix. researchgate.net In chromatographic methods like HPLC or GC, selectivity is achieved by separating the target analyte from interferences. arlok.com The use of mass spectrometry (MS) as a detector provides an additional layer of selectivity by monitoring specific mass-to-charge ratios of the analyte. dphen1.com

Detection Limits , specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com These are critical parameters for trace analysis in environmental monitoring. For phenolic compounds, reported detection limits can vary widely depending on the complexity of the matrix and the analytical technique employed, often reaching the low microgram-per-liter (µg/L) or nanogram-per-liter (ng/L) range. nih.govresearchgate.netnih.gov For example, a GC-MS method for various phenols after SPE preconcentration achieved LODs between 0.01 and 0.25 µg/L. researchgate.netnih.gov

Table 4: Performance Characteristics of Various Analytical Methods for Phenolic Compounds

Analytical TechniqueTarget AnalytesLinearity (R²)Detection Limit (LOD)RecoveryReference
HPLC-UVPhenol and 10 derivatives> 0.990.51 to 13.79 µg/mL67.9% to 99.6% researchgate.net
HPLC-DADNitrophenols, Bisphenol-A, Alkylphenols> 0.99040.25 µg/L>88.0% nih.gov
GC-MSPhenols and ChlorophenolsNot Specified0.01-0.25 µg/LNot Specified researchgate.netnih.gov
RP-HPLCBromophenols≥ 0.999< 0.04 µg/mL95.07% to 104.93% (Accuracy) mdpi.com
HPLC with Coulometric DetectionVanillin, Eugenol, Thymol, CarvacrolNot Specified0.81-3.1 µg/LNot Specified nih.gov

Q & A

Q. Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of substitution via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR (ether linkage at ~150 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 203 for C₁₂H₁₀O₃) .

How can researchers optimize the yield and purity of this compound during synthesis?

Basic Research Question
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require post-synthesis purification via column chromatography to remove residual solvents .
  • Catalyst Tuning : For Pd-catalyzed routes, use XPhos or SPhos ligands to reduce byproducts (e.g., diaryl ethers) .
  • Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. Purity Assessment :

  • DSC (Differential Scanning Calorimetry) : Monitor melting points (literature: ~170–175°C) to detect impurities .

What computational chemistry approaches are available for predicting the reactivity and electronic properties of this compound?

Advanced Research Question
Methodologies :

  • DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps, which predict redox behavior (e.g., antioxidant potential) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl groups at ~−60 kcal/mol) for reaction planning .
  • MD Simulations : Assess solvation dynamics in aqueous or organic media to guide solvent selection for experiments .

Q. Validation :

  • Compare computed IR spectra with experimental FT-IR data (e.g., O–H stretch at 3300–3500 cm⁻¹) .

How do structural modifications at the hydroxyl groups of this compound affect its biological activity and stability?

Advanced Research Question
Modification Strategies :

  • Acetylation : Protect hydroxyl groups with acetic anhydride to enhance lipophilicity for membrane permeability studies .
  • Sulfonation : Introduce sulfonate groups at the para-position to improve aqueous solubility for in vitro assays .

Q. Biological Impact :

  • Antioxidant Activity : Compare radical scavenging (DPPH assay) of derivatives; unprotected hydroxyls show higher activity (IC₅₀ ~20 μM vs. acetylated ~50 μM) .
  • Stability : Accelerated degradation studies (40°C/75% RH) reveal acetylated derivatives have longer shelf lives (<5% degradation in 30 days) .

What strategies can be employed to resolve contradictory data in the characterization of this compound derivatives?

Advanced Research Question
Case Study : Discrepancies in reported melting points or NMR shifts.
Resolution Methods :

  • Cocrystallization : Co-crystallize the compound with a reference standard (e.g., 3-phenoxyphenol) and compare XRD patterns .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to confirm assignments in complex spectra .

Q. Data Reconciliation :

  • Cross-reference with quantum chemical computations (e.g., DFT-predicted 13C^{13}C shifts vs. experimental) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.